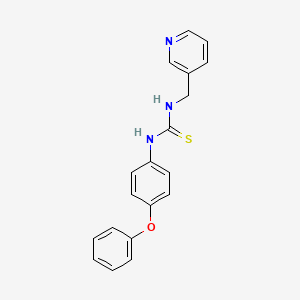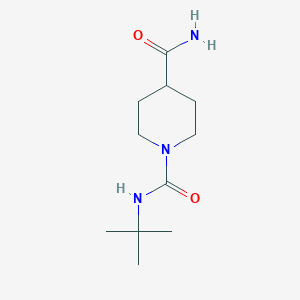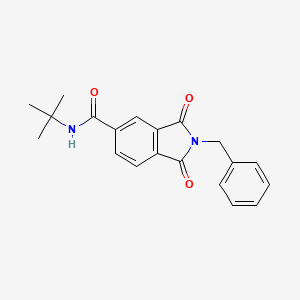![molecular formula C17H18ClNOS B5778994 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a type of performance-enhancing drug that is used by athletes and bodybuilders to increase muscle mass and strength. However, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves its ability to selectively bind to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body and are responsible for the development and maintenance of male sex characteristics. By binding to these receptors, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide can increase muscle mass and strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide include an increase in muscle mass and strength. It has also been found to have an anabolic effect on bone tissue, which can lead to an increase in bone density. Additionally, it has been found to have a positive effect on lipid metabolism, which can lead to a decrease in cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide in lab experiments is its ability to selectively bind to androgen receptors, which can lead to an increase in muscle mass and strength. This makes it a useful tool for studying the effects of androgen receptor activation on muscle tissue. However, one limitation is that it has not been extensively studied for its potential side effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide. One potential direction is the study of its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Another potential direction is the study of its effects on bone tissue, which could lead to the development of new treatments for osteoporosis. Additionally, further research is needed to determine its potential side effects and long-term safety.
Métodos De Síntesis
The synthesis method for 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves the reaction of 4-chlorothiophenol with 2-methylbenzylamine to form the intermediate 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propan-1-amine. This intermediate is then converted to the final product by reacting it with propanoyl chloride.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research. It has been studied for its ability to selectively bind to androgen receptors in the body, which can lead to an increase in muscle mass and strength. It has also been studied for its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-14(13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAXHUYIKQXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methylbenzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

